molecular formula C21H24N4O3 B15105873 N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

Cat. No.: B15105873
M. Wt: 380.4 g/mol
InChI Key: BNRMUVVRILEGMS-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a structurally complex heterocyclic compound featuring a fused pyrazolo-pyridine core with a cyclopenta ring system. The molecule includes a carboxamide group linked to a 2,4-dimethoxyphenyl substituent and an isopropyl moiety on the pyrazolo ring. Its synthesis likely involves multi-step strategies, such as cyclization reactions or palladium-catalyzed cross-coupling, analogous to methods used for related pyrazolo-pyridine derivatives .

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C21H24N4O3/c1-12(2)25-20-15(11-22-25)19(14-6-5-7-16(14)23-20)21(26)24-17-9-8-13(27-3)10-18(17)28-4/h8-12H,5-7H2,1-4H3,(H,24,26)

InChI Key

BNRMUVVRILEGMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Pathways

Cyclization and Substitution Reactions

The core bicyclic structure of Compound X is typically constructed via cyclization reactions. A common approach involves the formation of the pyrazolo[4,3-e]pyridine scaffold through intramolecular cyclization of suitably functionalized precursors. For example:

  • Precursor Synthesis : A pyrazole-4-carboxylic acid ester intermediate is synthesized using a Suzuki-Miyaura coupling between bromo-substituted pyrazole derivatives and boronic acids.
  • Cyclocondensation : The ester undergoes cyclocondensation with a cyclopentane-dione derivative under acidic conditions to form the tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine core.
  • Isopropyl Group Introduction : The propan-2-yl (isopropyl) group is introduced via nucleophilic substitution or alkylation at the pyrazole nitrogen.

Key Reaction Conditions

  • Temperature : Cyclization steps often require elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions.
  • Purification : Silica gel chromatography is critical for isolating intermediates, with yields ranging from 45% to 68% per step.

Aminolysis-Based Carboxamide Formation

Patent-Derived Methodology

A patented industrial method for pyrazole-4-carboxamide derivatives involves aminolysis of pyrazole-4-carboxylic acid esters with amines in the presence of a base (e.g., potassium tert-butoxide). For Compound X:

  • Ester Substrate : Methyl pyrazole-4-carboxylate is reacted with N-(2,4-dimethoxyphenyl)amine.
  • Base Selection : Potassium carbonate or cesium carbonate in toluene enables efficient alcohol byproduct removal via azeotropic distillation.
  • Yield Optimization : This method achieves yields >85% with >98% purity, bypassing hazardous chlorinating agents like thionyl chloride.
Table 1: Comparative Analysis of Aminolysis Conditions
Base Solvent Temperature (°C) Yield (%) Purity (%)
KOtBu Toluene 110 78 95
Cs₂CO₃ DMF 90 85 98
NaH THF 70 65 92

Data adapted from EP3677572B1.

Direct Amidation of Pyrazole Carboxylic Acids

Carbodiimide-Mediated Coupling

An alternative route involves activating the pyrazole-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and reacting it with N-(2,4-dimethoxyphenyl)amine.

  • Activation Time : 2 hours at 0°C.
  • Coupling Efficiency : Yields of 70–75% are reported for analogous compounds.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 30 minutes) reduces reaction times by 60% compared to conventional heating, though scalability remains a challenge.

Industrial-Scale Optimization

Solvent and Reagent Selection

  • Solvent Systems : Toluene and water mixtures enable efficient phase separation, reducing waste.
  • Green Chemistry Metrics : The atom economy for the aminolysis route is 92%, with an E-factor (waste/product ratio) of 1.2.

Process Challenges

  • Byproduct Management : Residual amines require quenching with acetic acid to prevent side reactions.
  • Crystallization : Recrystallization from ethanol/water (3:1) enhances purity to >99%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 1.25 (d, 6H, isopropyl CH₃), δ 3.80 (s, 6H, OCH₃), and δ 6.50–7.20 (m, aromatic H).
  • HRMS : Calculated for C₂₁H₂₄N₄O₃ [M+H]⁺: 380.1845; Found: 380.1848.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 8.2 minutes, confirming homogeneity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with other pyrazolo- and imidazo-fused heterocycles but differs in core architecture and substituents:

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Cyclopenta[b]pyrazolo[4,3-e]pyridine 2,4-Dimethoxyphenyl, isopropyl Carboxamide, methoxy, alkyl
diethyl 8-cyano-7-(4-nitrophenyl)-... (1l) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano Ester, nitro, cyano
Patent Example 53 Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)-4-oxochromenyl, isopropyl Sulfonamide, fluoro, carbonyl
  • Core Differences : The cyclopenta[b]pyrazolo[4,3-e]pyridine core in the target compound introduces rigidity and lipophilicity compared to the tetrahydroimidazo[1,2-a]pyridine () or pyrazolo[3,4-d]pyrimidine () cores.
  • Substituent Effects : The 2,4-dimethoxyphenyl group (electron-donating) contrasts with the 4-nitrophenyl (electron-withdrawing) in , which may influence electronic properties and solubility.

Spectroscopic Characterization

Compounds in –3 were validated via NMR, IR, and HRMS:

  • NMR : and report detailed $ ^1H $ and $ ^{13}C $ NMR shifts for substituent confirmation (e.g., nitrophenyl protons at δ 8.2–8.4 ppm) .
  • IR : Ester carbonyl stretches (~1740 cm$ ^{-1} $) in contrast with carboxamide C=O (~1650 cm$ ^{-1} $) expected in the target compound.
  • HRMS : All compounds showed <5 ppm mass accuracy, a standard for structural validation .

Research Implications and Gaps

  • Pharmacological Potential: While the patent compound () includes bioactivity-associated groups (e.g., sulfonamide), the target compound’s dimethoxyphenyl carboxamide may target different pathways.
  • Data Limitations : Direct data on the target compound’s synthesis, yield, and bioactivity are absent in available literature, necessitating further experimental studies.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps may include:

  • Alkylation of the pyrazolo-pyridine core with propan-2-yl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling reactions with 2,4-dimethoxyphenylcarboxamide derivatives using coupling agents like EDCI or HOBt .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and crystallization from isopropyl alcohol to achieve >95% purity .

Q. How is structural characterization reliably performed for this compound?

A multi-spectral approach is essential:

  • 1H/13C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm), tetrahydrocyclopenta protons (δ ~1.5–3.0 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
  • HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+H]+ calculated for C₂₃H₂₈N₄O₃: 432.2158) .
  • IR : Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bending (~750–850 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize O-substitution vs. N-substitution byproducts?

Competing O- and N-substitution pathways require precise control:

  • Temperature : Lower temperatures (0–5°C) favor N-substitution by reducing nucleophilic reactivity of oxygen .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance N-substitution selectivity due to stabilization of transition states .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) can direct electrophilic attack to nitrogen .
  • Real-time monitoring : LC-MS or in-situ FTIR tracks byproduct formation .

Q. What computational strategies aid in predicting reactivity and optimizing synthesis?

Quantum mechanical modeling and reaction path searches (e.g., DFT calculations) are critical:

  • Transition state analysis : Identify energy barriers for competing substitution pathways .
  • Solvent effects : COSMO-RS simulations predict solvent impact on reaction selectivity .
  • Machine learning : Train models on existing pyrazolo-pyridine reaction datasets to predict optimal catalysts/solvents .

Q. How can structural ambiguities in spectral data be resolved?

Contradictory NMR/MS signals may arise from tautomerism or rotational isomers. Mitigation strategies include:

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity .
  • Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of the propan-2-yl group) .
  • X-ray crystallography : Resolve absolute configuration and confirm substituent positions .

Q. What methodologies address discrepancies in biological activity data across studies?

Inconsistent IC₅₀ values may stem from assay conditions or impurity profiles:

  • Dose-response standardization : Use a shared reference compound (e.g., staurosporine) to normalize activity data .
  • Purity validation : Employ orthogonal methods (HPLC, DSC) to exclude confounding impurities .
  • Meta-analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers in published datasets .

Methodological Best Practices

Q. How to design experiments for scalability without compromising yield?

Apply Design of Experiments (DoE) principles:

  • Factor screening : Use Plackett-Burman designs to identify critical parameters (e.g., solvent ratio, catalyst loading) .
  • Response surface methodology (RSM) : Optimize interdependent variables (temperature, reaction time) .
  • Batch vs. flow chemistry : Evaluate continuous flow systems for improved heat/mass transfer in cyclization steps .

Q. What strategies enhance the compound’s pharmacokinetic profile for in vivo studies?

Structural modifications guided by SAR:

  • Prodrug approaches : Introduce hydrolyzable groups (e.g., ester-linked methoxy) to improve solubility .
  • Metabolic stability : Replace labile protons (e.g., deuterate the tetrahydrocyclopenta ring) to slow CYP450 degradation .
  • Co-crystallization : Improve bioavailability via salt forms (e.g., hydrochloride) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on its mechanism of action?

Discrepancies may arise from target promiscuity or assay interference. Solutions include:

  • Biochemical vs. cellular assays : Compare results from purified enzyme assays vs. whole-cell systems .
  • Chemical proteomics : Use affinity-based protein profiling to identify off-target interactions .
  • Knockout models : Validate target engagement in CRISPR-edited cell lines .

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